Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced via sulfonylation reactions, and the benzoate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .
Scientific Research Applications
BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with binding sites, while the thiophene-2-sulfonyl group can form specific interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiophene-substituted molecules. Examples include:
- BUTYL 4-[1-(METHANESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
- BUTYL 4-[1-(BENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
Uniqueness
The uniqueness of BUTYL 4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene-2-sulfonyl group and the piperidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H26N2O5S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
butyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O5S2/c1-2-3-14-28-21(25)17-6-8-18(9-7-17)22-20(24)16-10-12-23(13-11-16)30(26,27)19-5-4-15-29-19/h4-9,15-16H,2-3,10-14H2,1H3,(H,22,24) |
InChI Key |
JCQRZPJCHOHHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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